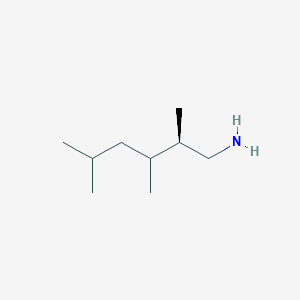
(2R)-2,3,5-Trimethylhexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2,3,5-Trimethylhexan-1-amine, also known as DMHA or Octodrine, is a synthetic compound that has gained attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. DMHA is structurally similar to other stimulants such as DMAA and ephedrine, but its effects on the body are not yet fully understood.
作用機序
(2R)-2,3,5-Trimethylhexan-1-amine is believed to work by increasing the release of norepinephrine and dopamine in the brain, which can lead to increased energy, focus, and motivation. It may also act as a vasoconstrictor, which can increase blood flow and oxygen delivery to the muscles during exercise.
Biochemical and Physiological Effects
(2R)-2,3,5-Trimethylhexan-1-amine has been shown to increase heart rate, blood pressure, and respiratory rate in humans. It may also increase the production of sweat and cause vasoconstriction. These effects are similar to other stimulants such as caffeine and ephedrine.
実験室実験の利点と制限
(2R)-2,3,5-Trimethylhexan-1-amine has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. It is also relatively stable and has a long shelf life. However, there are limitations to its use in experiments. The effects of (2R)-2,3,5-Trimethylhexan-1-amine on the body are not yet fully understood, and there may be potential side effects that have not been identified.
将来の方向性
There are several future directions for research on (2R)-2,3,5-Trimethylhexan-1-amine. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). (2R)-2,3,5-Trimethylhexan-1-amine has been shown to increase focus and attention in some studies, and further research could investigate its potential as a non-stimulant treatment for ADHD. Another area of interest is the potential for (2R)-2,3,5-Trimethylhexan-1-amine to improve cognitive function in older adults. Several studies have investigated the effects of (2R)-2,3,5-Trimethylhexan-1-amine on cognitive function in young adults, but more research is needed to determine its effects on older adults. Finally, more research is needed to fully understand the safety and potential side effects of (2R)-2,3,5-Trimethylhexan-1-amine. Long-term studies are needed to determine if there are any negative effects on the body with prolonged use.
Conclusion
(2R)-2,3,5-Trimethylhexan-1-amine is a synthetic compound that has gained attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. Its effects on the body are not yet fully understood, and more research is needed to determine its safety and potential uses. The synthesis method of (2R)-2,3,5-Trimethylhexan-1-amine has been reported in several scientific publications, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on (2R)-2,3,5-Trimethylhexan-1-amine, including its potential use as a treatment for ADHD and its effects on cognitive function in older adults.
合成法
The synthesis of (2R)-2,3,5-Trimethylhexan-1-amine involves the reaction of 2-heptanone with nitropropane in the presence of sodium borohydride. The resulting product is then reduced with hydrogen gas and palladium on carbon to yield (2R)-2,3,5-Trimethylhexan-1-amine. This method has been reported in several scientific publications and has been used to produce (2R)-2,3,5-Trimethylhexan-1-amine for research purposes.
科学的研究の応用
(2R)-2,3,5-Trimethylhexan-1-amine has been studied for its potential use as a dietary supplement and pre-workout ingredient. Several studies have investigated its effects on exercise performance, cognitive function, and mood. However, more research is needed to fully understand the effects of (2R)-2,3,5-Trimethylhexan-1-amine on the body.
特性
IUPAC Name |
(2R)-2,3,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSBEHRZHAKGFW-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,3,5-Trimethylhexan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)
![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)
![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)
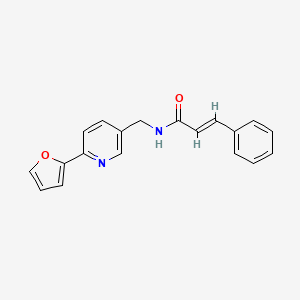
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
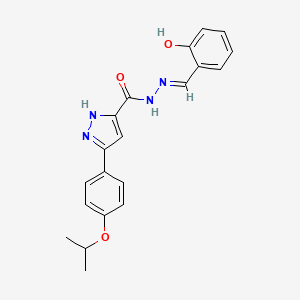
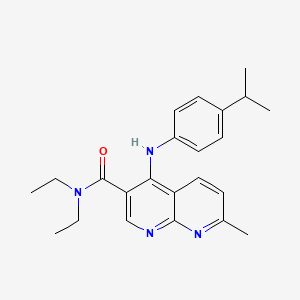
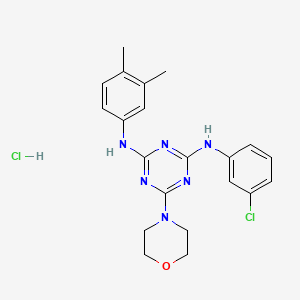
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691646.png)
![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2691647.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2691648.png)
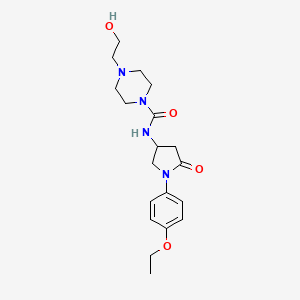
![Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2691652.png)
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2691654.png)